molecular formula C12H13NO2 B15275066 8-Cyclopropyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one

8-Cyclopropyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one

Cat. No.: B15275066
M. Wt: 203.24 g/mol
InChI Key: DLHHMEHABJMYPX-UHFFFAOYSA-N
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Description

8-Cyclopropyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one is a heterocyclic compound that belongs to the benzoxazepine family This compound is characterized by a seven-membered ring containing both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Cyclopropyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one can be achieved through several methods. One common approach involves the KOH-promoted chemodivergent benzannulation of ortho-fluorobenzamides with 2-propyn-1-ol. The reaction conditions, including the choice of solvent, play a crucial role in determining the product. For instance, using DMSO as the solvent leads to the formation of seven-membered benzo-fused heterocycles, while MeCN results in six-membered benzo-fused heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

8-Cyclopropyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen or oxygen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

8-Cyclopropyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Cyclopropyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one
  • 1,3-benzoxazin-4(4H)-ones
  • 1,4-benzothiazepines

Uniqueness

8-Cyclopropyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one is unique due to the presence of a cyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects .

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

8-cyclopropyl-3,4-dihydro-2H-1,4-benzoxazepin-5-one

InChI

InChI=1S/C12H13NO2/c14-12-10-4-3-9(8-1-2-8)7-11(10)15-6-5-13-12/h3-4,7-8H,1-2,5-6H2,(H,13,14)

InChI Key

DLHHMEHABJMYPX-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC3=C(C=C2)C(=O)NCCO3

Origin of Product

United States

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